Isopropyl 3-chloropropionate
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to isopropyl 3-chloropropionate often involves esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of a dehydrating agent or a catalyst. For instance, isopropyl chloroacetate, a compound with similar functional groups, can be synthesized from chloroacetic acid and isopropyl alcohol, with catalysts such as mordenite under microwave irradiation, showing the efficiency of such synthetic routes under optimized conditions (Sun Jian-fei, 2004).
Molecular Structure Analysis
The molecular structure of isopropyl 3-chloropropionate and related compounds is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, a related compound, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, was characterized by its spectral properties and X-ray crystal structure, providing insights into the molecular interactions and stability of such chlorinated esters (Varun Sharma et al., 2022).
Chemical Reactions and Properties
Esters like isopropyl 3-chloropropionate participate in various chemical reactions, including hydrolysis, transesterification, and reactions with Grignard reagents, leading to the formation of alcohols, other esters, or ketones. The presence of the chloro group can also influence the reactivity, making it susceptible to nucleophilic substitution reactions.
Physical Properties Analysis
The physical properties of esters, including isopropyl 3-chloropropionate, such as boiling point, melting point, and solubility, are influenced by the molecular weight and the nature of the substituents. These properties are critical for determining the compound's applicability in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of isopropyl 3-chloropropionate, including reactivity, stability, and compatibility with various chemical reagents, are essential for its use in synthetic chemistry. The ester and chloro functional groups play a significant role in its reactivity patterns, participating in esterification, nucleophilic substitution, and elimination reactions.
Scientific Research Applications
Photolysis Studies
Research by Mathews, Wang, and Koplitz (1994) explored the photoinduced, site-specific C-H bond cleavage of selectively deuterated 2-chloropropane, a compound closely related to Isopropyl 3-chloropropionate. Their study utilized a two-color photolysis approach to investigate the intermediate photofragment(s) and subsequent neutral H or D atom production. This research contributes to the understanding of photolysis processes in chlorinated hydrocarbons, which is significant for fields like atmospheric chemistry and environmental science (Mathews, Wang, & Koplitz, 1994).
Agricultural Application
In the agricultural sector, Isopropyl-N (3-chlorophenyl) carbamate, a derivative of Isopropyl 3-chloropropionate, has been studied for its effects on the carbohydrate content of potato tubers. Khurana, Randhawa, and Bajaj (1985) found that this compound significantly reduced starch degradation in potato tubers stored in evaporative cooling chambers, compared to other storage conditions. This suggests potential applications in post-harvest agricultural practices to maintain the quality of produce during storage (Khurana, Randhawa, & Bajaj, 1985).
Bioorthogonal Chemistry in Drug Delivery
In the field of bioorthogonal chemistry and drug delivery, 3-isocyanopropyl substituents, related to Isopropyl 3-chloropropionate, have been studied for their ability to be removed in biological systems, enabling controlled release of bioactive agents. Tu, Xu, Parvez, Peterson, and Franzini (2018) demonstrated that these derivatives can effectively react with tetrazines to release functional groups like phenols and amines under physiological conditions. This research is significant for applications in drug delivery and chemical biology (Tu, Xu, Parvez, Peterson, & Franzini, 2018).
Safety And Hazards
Safety data sheets indicate that Isopropyl chloroformate, a similar compound, is highly flammable and may be fatal if swallowed and enters airways . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is fatal if inhaled and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (Central nervous system) through prolonged or repeated exposure .
properties
IUPAC Name |
propan-2-yl 3-chloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMSUOJRFMSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219159 | |
Record name | Isopropyl 3-chloropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3-chloropropionate | |
CAS RN |
691-93-0 | |
Record name | 1-Methylethyl 3-chloropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl 3-chloropropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl 3-chloropropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropyl 3-chloropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 3-chloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropyl 3-chloropropionate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY8E5Q9UDQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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